Loratadine Epoxide
Description
Properties
InChI |
InChI=1S/C22H23ClN2O3/c1-2-27-20(26)25-12-9-21(10-13-25)22(28-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-24-19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBXSSTBLMSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675995 | |
| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189694-51-6 | |
| Record name | Ethyl 8-chloro-5,6-dihydro-1''H-dispiro[benzo[5,6]cyclohepta[1,2-b]pyridine-11,2'-oxirane-3',4''-piperidine]-1''-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Non-Selective Bromination and Kinetic Resolution
Early methods for accessing this compound analogs relied on non-selective bromination of the parent loratadine structure, followed by kinetic resolution (KR) of racemic intermediates. This approach suffered from low efficiency, requiring multiple steps and yielding suboptimal enantiomeric ratios (er). For example, bromination at the olefinic position produced diastereomers that necessitated chromatographic separation, complicating large-scale synthesis.
Epoxidation via Peracid-Mediated Reactions
Classical epoxidation methods employing meta-chloroperbenzoic acid (m-CPBA) or other peracids were explored but often led to mixtures of N-oxidized and epoxidized products. In one study, treatment of loratadine with m-CPBA resulted in a 3.9:1 ratio of pyridine N-oxide to epoxide, underscoring the inherent bias toward N-oxidation under these conditions.
Catalytic Asymmetric Epoxidation
Peptide-Based Catalyst Systems
A breakthrough in enantioselective epoxidation was achieved using aspartic acid-containing peptides, which exploit hydrogen-bonding interactions to direct oxygen delivery to the olefin. The catalyst P5 (Boc-Asp-Pro-α-Me(Pro)-OMe) demonstrated superior performance, enabling epoxidation of loratadine derivatives with up to >99:1 er. Key findings include:
| Catalyst | Substrate | Temp (°C) | Conversion (%) | 6/7 Ratio | er (Epoxide) |
|---|---|---|---|---|---|
| P2 | 1b | 4 | 83 | 1.7:1 | 87:13 |
| P4 | 1b | 4 | 85 | 1.3:1 | 89:11 |
| P5 | 1h | 4 | 100 | 1:1.1 | >99:1 |
Table 1: Performance of peptide catalysts in loratadine epoxidation.
The P5 catalyst, incorporating a methylated proline residue, restricted unproductive substrate binding modes, enhancing both chemoselectivity and enantioselectivity. For substrate 1h (3,5-bistrifluoromethylphenylurea derivative), full conversion was achieved with a 1:1.1 ratio of N-oxide to epoxide and >99:1 er for the epoxide.
Solvent and Temperature Effects
Optimization studies revealed that lowering the reaction temperature to 4°C improved enantioselectivity by reducing competing pathways. Polar aprotic solvents like dichloromethane (DCM) were preferred, as they stabilized the peptide-substrate complex without participating in side reactions.
Chemoselectivity Challenges and Solutions
Competing N-Oxidation Pathways
The proximity of the pyridine nitrogen and olefin in loratadine creates a persistent challenge: electrophilic oxidants favor N-oxidation over epoxidation. To address this, electron-withdrawing substituents on the urea moiety (e.g., -CF) were introduced, which increased substrate rigidity and improved epoxidation selectivity. For example, substrate 1h exhibited a 1:1.1 6h/7h ratio under catalysis by P5 , compared to 3.9:1 for unmodified loratadine.
Bis-Oxidized Byproduct Formation
In cases where both N- and epoxidation occurred, the bis-oxidized product 8 was isolated in up to 15% yield. X-ray crystallography confirmed that oxygen addition occurred on the same face of the molecule, suggesting a substrate-catalyst binding mode that directs both oxidations stereoselectively.
Industrial-Scale Process Considerations
Chemical Reactions Analysis
Types of Reactions
Loratadine Epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to the formation of diols or other derivatives.
Substitution reactions: The epoxide ring can be opened by nucleophiles, resulting in the substitution of the epoxide oxygen with other functional groups.
Oxidation and reduction reactions: These reactions can modify the epoxide ring or other parts of the molecule, leading to different derivatives.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring.
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with the epoxide ring.
Major Products Formed
Diols: Formed through the hydrolysis of the epoxide ring.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Synthesis and Characterization
Loratadine epoxide can be synthesized through various chemical transformations involving the oxidation of loratadine. Recent studies have utilized asymmetric catalysis to achieve high enantioselectivity in producing this compound derivatives. For instance, a study demonstrated the use of aspartic acid-containing peptide catalysts to selectively oxidize loratadine, yielding optically enriched N-oxide and epoxide products with significant enantiomeric ratios (up to >99:1) . This method represents a significant advancement in the synthesis of chiral compounds, which are crucial for developing pharmaceuticals with specific biological activities.
Antihistamine Activity
Loratadine is primarily known for its antihistamine properties, acting as a selective antagonist for histamine H1 receptors. The epoxide form retains this activity but may exhibit altered pharmacodynamics due to its structural modifications. Studies have indicated that the biological activity of loratadine and its N-oxide derivatives can vary significantly based on their stereochemistry . The differential activity suggests that this compound could be explored further for enhanced antihistamine effects or reduced side effects compared to its parent compound.
Cancer Research
Emerging research has highlighted the potential anticancer properties of loratadine and its analogs, including this compound. Investigations into the mechanisms by which these compounds exert cytotoxic effects on cancer cells are ongoing. The structural modifications in this compound may enhance its ability to interact with cellular targets involved in tumor growth and metastasis .
Combination Therapies
Recent meta-analyses have evaluated the efficacy of loratadine in combination with other agents, such as montelukast, particularly in treating allergic rhinitis. The combination therapy has shown superior outcomes in alleviating symptoms like nasal congestion and sneezing compared to monotherapy . While these studies primarily focus on loratadine, they provide a framework for assessing the potential benefits of incorporating this compound into combination therapies for enhanced therapeutic efficacy.
Clinical Efficacy in Allergic Conditions
A systematic review assessed the effectiveness of loratadine combined with montelukast in patients with moderate to severe allergic rhinitis. Results indicated that this combination significantly improved quality of life and symptom relief compared to either drug alone . Although not directly involving this compound, these findings suggest that similar investigations could be conducted to evaluate the efficacy of this compound in conjunction with other treatments.
Pharmacokinetics and Safety Profiles
Pharmacokinetic studies have shown that modifications to the chemical structure of antihistamines can influence their absorption and metabolism. This compound may exhibit different pharmacokinetic properties compared to loratadine, warranting detailed studies to establish safety profiles and optimal dosing regimens .
Mechanism of Action
The mechanism of action of Loratadine Epoxide involves its interaction with histamine H1 receptors, similar to Loratadine. By binding to these receptors, it prevents the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The epoxide group may also interact with other molecular targets, potentially leading to additional pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Loratadine and Terfenadine
Loratadine and terfenadine are both peripherally selective H₁-receptor antagonists. However, loratadine epoxide differs from its parent drug in key aspects:
- Efficacy: In a 28-day clinical trial, loratadine (10 mg once daily) showed superior efficacy to terfenadine (60 mg twice daily) in reducing symptoms of chronic urticaria, with 64% of patients achieving "marked or complete relief" versus 52% for terfenadine .
- Safety: Loratadine lacks sedative and anticholinergic effects, whereas terfenadine is associated with rare cardiac arrhythmias and dry mouth .
Table 1: Structural and Functional Comparison
Other Epoxide-Containing Compounds
Epoxidation of non-pharmaceutical compounds, such as monoterpenes, enhances cytotoxicity. For example:
- (−)-Carvone epoxide (GI₅₀ = 8.21%–29.24%) exhibits 3–4× greater anti-proliferative activity than (−)-carvone (GI₅₀ = 2.28%–12.28%) .
- Similarly, (R)-pulegone oxide (GI₅₀ = 16.02%–43.21%) outperforms (+)-pulegone (GI₅₀ = 10.25%–27.44%) in tumor cell line assays .
Table 2: Cytotoxicity of Epoxide vs. Non-Epoxide Analogues
Comparison with Functionally Similar Compounds (Antihistamines)
This compound shares functional similarities with other H₁-antagonists but differs in metabolism and stability:
- Cetirizine : Unlike this compound, cetirizine is a zwitterionic metabolite of hydroxyzine with minimal hepatic metabolism, reducing impurity formation .
- Fexofenadine : A terfenadine metabolite, fexofenadine lacks cardiac risks but also lacks an epoxide group, highlighting the unique reactivity of this compound .
Physicochemical and Stability Profiles
- H-Bonding: this compound, like loratadine, lacks H-bond donors, distinguishing it from trichlormethiazide-like compounds that rely on H-bonding for matrix effects in analytical chemistry .
- Stability : As a degradation product, this compound’s formation is influenced by storage conditions. USP standards for related impurities (e.g., Loratadine Related Compound A and B) emphasize rigorous chromatographic identification to control its levels in formulations .
Biological Activity
Loratadine epoxide, a metabolite of the well-known antihistamine loratadine, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Loratadine and Its Metabolites
Loratadine is a second-generation antihistamine primarily used to treat allergic rhinitis and urticaria. It works by selectively antagonizing peripheral H1 histamine receptors, thereby alleviating allergy symptoms. The metabolism of loratadine occurs predominantly in the liver through cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, leading to the formation of several metabolites, including desloratadine and this compound .
This compound exhibits biological activity that may differ from its parent compound. Research indicates that it can interact with various biological pathways:
- Histamine Receptor Interaction : Like loratadine, this compound may bind to H1 receptors, although specific binding affinities and functional outcomes remain to be fully elucidated. Its structural modifications could influence receptor interactions and downstream signaling pathways .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound might possess anti-inflammatory properties. For instance, loratadine itself has been shown to inhibit pro-inflammatory cytokines and signaling pathways such as AP-1 in macrophage cells, indicating that its epoxide form may share similar or enhanced effects .
Table 1: Summary of Key Studies on this compound
Implications for Clinical Use
The potential anti-inflammatory effects of this compound suggest it could be beneficial beyond traditional antihistaminic applications. Further research is necessary to clarify its role in inflammatory disorders and its efficacy compared to other anti-inflammatory agents.
Q & A
Q. What validated analytical methods are recommended for quantifying Loratadine Epoxide in biological matrices, and what key parameters ensure reliability?
Methodological Answer: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. Critical parameters include:
- Column selection : Cation-exchange or C18 columns optimize separation of polar metabolites like this compound .
- Mobile phase optimization : Buffered solutions (e.g., phosphate buffer at pH 3.0–5.0) mixed with acetonitrile improve peak resolution .
- Validation metrics : Limits of detection (LOD) ≤ 0.1 µg/mL, limits of quantification (LOQ) ≤ 0.3 µg/mL, and precision (%RSD < 2.0%) are essential for reproducibility .
- System suitability : Retention time consistency (±2%) and theoretical plate counts (>2000) ensure method robustness .
Q. How can researchers ensure the stability of this compound during storage and experimental analysis?
Methodological Answer: Stability studies should evaluate:
- Temperature and pH effects : Store samples at -80°C to minimize degradation; avoid alkaline conditions (pH > 8) that accelerate epoxide hydrolysis .
- Light exposure : Use amber vials to prevent photodegradation, as epoxides are often light-sensitive .
- Long-term vs. short-term stability : Conduct accelerated degradation studies (e.g., 40°C for 30 days) to model shelf-life and validate real-time stability .
Advanced Research Questions
Q. How can contradictory data on this compound’s metabolic pathways be resolved in preclinical studies?
Methodological Answer: Discrepancies may arise from interspecies variability or analytical interference. Strategies include:
- Comparative metabolomics : Use LC-MS/MS to identify species-specific metabolites (e.g., human vs. rodent microsomes) and quantify epoxide formation rates .
- Orthogonal assays : Combine enzyme inhibition studies (e.g., CYP3A4/5 inhibitors) with stable isotope tracing to confirm metabolic routes .
- Data normalization : Adjust for inter-individual variability in hepatic enzyme activity using protein content or CYP isoform-specific activity assays .
Q. What experimental design considerations are critical for optimizing the synthesis of this compound?
Methodological Answer: Epoxidation efficiency depends on:
- Reagent selection : Dimethyldioxirane (DMDO) enables controlled epoxidation under mild conditions, minimizing side reactions .
- Residence time and temperature : Short residence times (<5 min) at 0–10°C prevent over-oxidation and polymer degradation .
- Scalability : Continuous-flow reactors with cross-mixers improve safety and reproducibility for low-level epoxide incorporation (<20%) .
- Characterization : Use NMR (¹H and ¹³C) and FT-IR to confirm epoxide ring formation and quantify purity (>95%) .
Q. How should researchers design experiments to assess this compound’s interaction with cytochrome P450 enzymes?
Methodological Answer: Key steps include:
- In vitro models : Use human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to measure enzyme kinetics (Km, Vmax) .
- Inhibition/induction assays : Co-incubate this compound with probe substrates (e.g., midazolam for CYP3A4) to assess competitive/non-competitive inhibition .
- Data interpretation : Apply Michaelis-Menten or Hill equations to model dose-response relationships and predict drug-drug interaction risks .
Data Contradiction and Reproducibility
Q. What strategies mitigate variability in this compound quantification across laboratories?
Methodological Answer:
- Inter-laboratory validation : Share standardized protocols (e.g., USP guidelines) and reference materials to harmonize LOD/LOQ criteria .
- Blinded replicates : Include blinded quality control (QC) samples in multi-center studies to identify systematic biases .
- Statistical tools : Use ANOVA to partition variance sources (e.g., analyst, equipment) and Bland-Altman plots to assess agreement between methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
